molecular formula C9H8N2O6 B1230788 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid CAS No. 162252-45-1

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Cat. No.: B1230788
CAS No.: 162252-45-1
M. Wt: 240.17 g/mol
InChI Key: JIDRTCHFBHJIDG-UHFFFAOYSA-N
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Description

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes . Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRTCHFBHJIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391837
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162252-45-1
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 104 (0.850 g, 3.54 mmol) was dissolved in 0.1N NaOH (80 mL), and the mixture was stirred at room temperature for 4 hours. This was acidified with concentrated HCl (2 mL), diluted with water (20 mL), and extracted with ethyl acetate (3×60 mL). The combined extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give crystalline 105 (0.712 g, 98.4% yield): mp 256-259° C. (methanol).
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
98.4%
Customer
Q & A

Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?

A1: Research suggests that this compound binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.

Q2: What is the structural basis for the design of this compound as an influenza virus neuraminidase inhibitor?

A2: The design of this compound stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.

Q3: What are the limitations of this compound as a potential antiviral drug?

A3: While this compound shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.

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